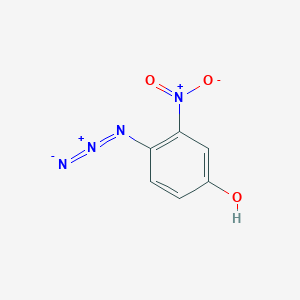

4-Azido-3-nitrophenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-azido-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSRALKCZPBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Azido 3 Nitrophenol

Direct Synthetic Routes to 4-Azido-3-nitrophenol

The synthesis of this compound can be approached through several strategic pathways, each with its own merits regarding precursor availability, regioselectivity, and reaction conditions.

Nucleophilic Aromatic Substitution Approaches in Precursor Synthesis

A common and practical approach to synthesizing this compound involves the preparation of a key precursor, 4-amino-3-nitrophenol (B127093), which is then converted to the final product. The synthesis of this precursor often starts from p-aminophenol and employs a multi-step sequence that hinges on the modulation of substituent directing effects. guidechem.comgoogle.com

The process begins with the acetylation of both the amino and hydroxyl groups of p-aminophenol using acetic anhydride (B1165640). This protection step is crucial as it deactivates the strong activating nature of the amino and hydroxyl groups, preventing unwanted side reactions and controlling the regioselectivity of the subsequent nitration. The resulting intermediate is 4-acetoxy-acetanilide.

The nitration of 4-acetoxy-acetanilide is then carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or fuming nitric acid. guidechem.com The acetyl group of the acetamido function is an ortho-, para-director, guiding the incoming nitro group to the position ortho to it (and meta to the acetoxy group). This regioselectivity is key to obtaining the desired 3-nitro substitution pattern.

Finally, the acetyl groups are removed by hydrolysis, typically under basic conditions using sodium hydroxide, followed by acidification to yield 4-amino-3-nitrophenol. guidechem.comgoogle.com

| Step | Reactant | Reagents | Key Conditions | Product | Yield (%) |

| 1. Acetylation | p-Aminophenol | Acetic anhydride, Glacial acetic acid | Reflux at 128°C | 4-Acetoxy-acetanilide | Not specified |

| 2. Nitration | 4-Acetoxy-acetanilide | Fuming nitric acid | 25-26°C | 3-Nitro-4-acetamidophenyl acetate | 73.9 |

| 3. Hydrolysis | 3-Nitro-4-acetamidophenyl acetate | Sodium hydroxide, then Hydrochloric acid | Heat to 60°C, then adjust pH to 3-4 | 4-Amino-3-nitrophenol | ~88 (based on starting ester) |

Table 1: Synthesis of 4-Amino-3-nitrophenol Precursor guidechem.com

Diazotization and Azide (B81097) Introduction in Nitrophenolic Scaffolds

The most direct method for converting the precursor 4-amino-3-nitrophenol into this compound is through a Sandmeyer-type reaction. This process involves two main steps: diazotization of the primary aromatic amine, followed by substitution of the resulting diazonium group with an azide.

The diazotization is typically performed by treating a solution of 4-amino-3-nitrophenol in a strong acid, such as hydrochloric acid or sulfuric acid, with an aqueous solution of sodium nitrite (B80452) at low temperatures (0-5°C). guidechem.com This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). The presence of the electron-withdrawing nitro group can affect the stability of the diazonium salt.

Following the formation of the diazonium salt, an aqueous solution of sodium azide is added to the reaction mixture. The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂) from the aromatic ring to form the final product, this compound.

| Step | Starting Material | Reagents | Temperature (°C) | Intermediate/Product |

| 1. Diazotization | 4-Amino-3-nitrophenol | Sodium nitrite, Hydrochloric acid | 0-5 | 4-Hydroxy-2-nitrobenzenediazonium chloride |

| 2. Azidation | 4-Hydroxy-2-nitrobenzenediazonium chloride | Sodium azide | 0-5 | This compound |

Table 2: General Diazotization and Azidation Protocol

Regioselective Nitration and Azidation Protocols for Phenolic Substrates

Alternative synthetic strategies aim to introduce the functional groups onto a simpler phenolic substrate in a regioselective manner.

One hypothetical route is the regioselective nitration of 4-azidophenol (B2928251). In electrophilic aromatic substitution, both the hydroxyl (-OH) and azido (B1232118) (-N₃) groups are ortho-, para-directing. quora.comlumenlearning.com However, the hydroxyl group is a much stronger activating group. Therefore, the nitration of 4-azidophenol would be expected to be directed by the hydroxyl group, leading to the introduction of the nitro group at the positions ortho to it (positions 2 and 6). This would primarily yield 4-azido-2-nitrophenol, not the desired 3-nitro isomer. byjus.com

A more viable regioselective approach involves nucleophilic aromatic substitution (SNAr) on a substrate such as 4-chloro-3-nitrophenol. In this molecule, the chlorine atom is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the ortho position. Reaction with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), would lead to the displacement of the chloride ion by the azide ion, yielding this compound. This method offers excellent regiocontrol as the positions of the substituents are pre-defined in the starting material.

Green Chemistry Considerations in Synthetic Pathways

Efforts to develop more environmentally benign synthetic methods are of increasing importance. In the context of synthesizing this compound, several green chemistry principles can be applied.

For the diazotization and azidation sequence, traditional methods often use mineral acids and can generate hazardous waste. A greener alternative involves the use of arenediazonium tosylates, which are more stable and can react with sodium azide in water at room temperature, minimizing the use of harsh acids and organic solvents. libretexts.org This approach can provide clean products with high yields, often without the need for extensive purification.

In precursor synthesis, the nitration step typically uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. The development of milder, more selective, and recyclable nitrating agents is an active area of research. nih.gov Using solid acid catalysts or carrying out reactions in alternative media like ionic liquids could reduce the environmental impact. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also improve efficiency and reduce waste. google.com

Functional Group Interconversions and Derivatization of this compound

The presence of the azido group provides a versatile handle for a range of chemical transformations, allowing for the synthesis of diverse derivatives.

Transformations Involving the Azido Group

The azido group is a high-energy functional group that can undergo a variety of reactions, making it a synthetic linchpin for creating more complex molecules.

Staudinger Reaction: One of the most common transformations of an aryl azide is its reduction to a primary amine. The Staudinger reaction provides a mild method for this conversion. wikipedia.orgorganic-chemistry.org Treatment of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), results in the formation of an iminophosphorane intermediate with the concomitant loss of nitrogen gas. Subsequent hydrolysis of this intermediate yields the corresponding amine, 4-amino-3-nitrophenol, and a phosphine oxide byproduct. commonorganicchemistry.comalfa-chemistry.com This reaction is highly efficient and tolerant of many other functional groups.

1,3-Dipolar Cycloaddition: Aryl azides are classic 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. wikipedia.orgyoutube.com The reaction of this compound with an alkyne, known as the Huisgen cycloaddition, leads to the formation of a stable, five-membered 1,2,3-triazole ring. wikipedia.org The presence of electron-withdrawing groups on the aryl azide can influence the reaction rate. researchgate.net This reaction can be performed under thermal conditions, often resulting in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). However, the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Primary Amine (-NH₂) |

| Huisgen Cycloaddition (Thermal) | Alkyne (R-C≡C-R'), Heat | 1,2,3-Triazole (mixture of regioisomers) |

| Huisgen Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡C-H), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole |

Table 3: Key Transformations of the Azido Group in this compound

Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into various other nitrogen-containing functionalities, most commonly an amino group.

The reduction of the nitro group in this compound to a primary amino group can be challenging due to the presence of the easily reducible azide group. However, chemoselective reduction is possible under specific conditions. Catalytic hydrogenation with certain catalysts can preferentially reduce the nitro group. Other methods include the use of reducing agents like sodium hydrosulfite or tin(II) chloride in acidic media. wikipedia.org Indium-mediated reduction in the presence of HCl has also been shown to reduce both nitro and azide groups, which may not be suitable for selective reduction but is useful for producing the corresponding diamine. semanticscholar.orgscispace.com The choice of reagent is critical to avoid the simultaneous reduction of the azide moiety.

The reduction of aromatic nitro compounds can be stopped at intermediate stages to yield N-aryl hydroxylamines or nitroso compounds. wikipedia.orgnih.gov For example, reduction with zinc metal in the presence of aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org The partial reduction of nitroarenes can also be achieved using specific catalysts and reducing agents, such as silver nanoparticles on a titania support with ammonia-borane. nih.gov These partially reduced intermediates are valuable for the synthesis of other nitrogen-containing heterocyclic compounds. The conditions for these partial reductions must be carefully controlled to prevent over-reduction to the amine.

Table 3: Reduction Pathways of the Aromatic Nitro Group

| Product | Reagents and Conditions | Reference |

|---|---|---|

| Amine | Fe, HCl; SnCl2, HCl | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | organic-chemistry.org | |

| Hydroxylamine | Zn, NH4Cl, H2O | wikipedia.org |

| Ag/TiO2, NH3BH3 | nih.gov | |

| Azo Compound | Mild reducing agents (e.g., NaBH4 with catalyst) | wikipedia.org |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for a variety of reactions at the oxygen atom.

The hydroxyl group of this compound can undergo etherification, for example, through the Williamson ether synthesis, where the corresponding phenoxide (formed by reaction with a base like sodium hydroxide) reacts with an alkyl halide to form an ether. ambeed.comgoogle.com Esterification of the phenolic hydroxyl group is also a common transformation. Due to the relatively slow reaction of phenols with carboxylic acids, more reactive derivatives such as acyl chlorides or acid anhydrides are typically used. libretexts.org The reaction with an acyl chloride, for instance, yields the corresponding phenyl ester and hydrogen chloride. libretexts.org The electron-withdrawing nitro and azido groups increase the acidity of the phenolic proton, facilitating the formation of the phenoxide ion for these reactions.

Etherification and Esterification Reactions

Etherification: The conversion of the hydroxyl group of this compound to an ether linkage is a common strategy to modify its properties. The Williamson ether synthesis is a widely applicable method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. masterorganicchemistry.combyjus.comorganicchemistrytutor.com Given the increased acidity of nitrophenols, bases like potassium carbonate or cesium carbonate are often sufficient. organic-synthesis.com

For instance, reacting this compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base like K₂CO₃ in a polar aprotic solvent such as acetonitrile (B52724) or DMF would yield the corresponding alkyl aryl ether. byjus.comorganic-synthesis.com The reaction generally proceeds at temperatures ranging from room temperature to around 100°C. byjus.com

Another powerful method for etherification is the Mitsunobu reaction. nrochemistry.comnih.gov This reaction allows for the coupling of a phenolic alcohol with a primary or secondary alcohol under mild conditions, using reagents like triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.comcommonorganicchemistry.com This method is particularly useful for synthesizing more complex ethers and proceeds with a characteristic inversion of configuration at the alcohol's stereocenter. nrochemistry.comrsc.org

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. A standard method involves reacting this compound with an acyl chloride or acid anhydride in the presence of a base, such as triethylamine (B128534) or pyridine. niscpr.res.in For example, the reaction with acetyl chloride would yield 4-azido-3-nitrophenyl acetate. niscpr.res.in

Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), can be employed. chemcess.com Due to the presence of the acid-labile azido group, milder esterification methods might be preferred.

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Solvent: Acetonitrile or DMF, 50-100°C | Alkyl Aryl Ether (Ar-O-R) |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD or DIAD | Solvent: THF, 0°C to RT | Alkyl Aryl Ether (Ar-O-R) |

| Acylation | Acyl Halide (RCOCl), Base (e.g., Pyridine) | Solvent: Dichloromethane, 0°C to RT | Aryl Ester (Ar-O-COR) |

Coupling Reactions and Conjugation through Oxygen Linkages

The oxygen atom of this compound serves as a versatile anchor point for coupling and conjugation to larger molecules and scaffolds. These strategies are crucial for applications such as creating photoaffinity labels or attaching the molecule to polymers or biomolecules.

Ether linkages, formed via the methods described above (Williamson and Mitsunobu reactions), are a primary means of conjugation. For example, a bifunctional linker containing an alkyl halide at one end and another reactive group (like an alkyne or a protected amine) at the other can be attached to the phenol. This allows for subsequent "click" chemistry or other orthogonal coupling reactions.

A recent development in phenol etherification involves the diazotization of primary amines in the presence of electron-poor phenols. cdnsciencepub.com This method uses a nitrite reagent to generate a transient diazonium intermediate from an amine, which then reacts with the phenol to form an ether. cdnsciencepub.com This approach could be applied to conjugate amine-containing molecules to this compound. The electron-withdrawing groups on the phenol are important for this reaction's success, making this compound a suitable substrate. cdnsciencepub.com

Synthesis of Analogues and Related Compounds

Positional Isomers and Their Synthetic Divergence

The synthesis of positional isomers of this compound, such as 2-azido-4-nitrophenol (B1230318) or 2-amino-5-nitrophenol (B90527), highlights the critical role of directing groups in electrophilic aromatic substitution. The synthetic pathways diverge based on the substitution pattern of the starting material.

Synthesis of this compound : The synthesis typically starts from 4-aminophenol. The amino group is first protected, usually by acetylation, to form 4-acetamidophenol. The acetylamino group is a strong ortho-, para-director. Nitration of 4-acetamidophenol directs the nitro group to the position ortho to the activating acetylamino group (and meta to the hydroxyl group), yielding 4-acetamido-3-nitrophenol. Subsequent hydrolysis of the amide and diazotization of the resulting 4-amino-3-nitrophenol, followed by treatment with an azide source (like sodium azide), yields the final product.

Synthesis of 2-Azido-4-nitrophenol : The precursor for this isomer, 2-amino-4-nitrophenol (B125904), can be synthesized and subsequently converted to the azide. nih.gov The synthesis of 2-amino-4-nitrophenol often starts with 2-aminophenol (B121084). Nitration of 2-aminophenol can lead to a mixture of isomers, but specific conditions can favor the 4-nitro product. The amino group is then diazotized and substituted with azide. nih.gov

Synthesis of 2-Amino-5-nitrophenol : This isomer's synthesis often begins with a different precursor, such as m-aminophenol. Nitration of m-aminophenol or its acetylated derivative would be directed by the existing substituents to yield a different regioisomer. The diazotization of 2-amino-5-nitrophenol has been documented in the context of dye synthesis. researchgate.net

The divergence in these syntheses is dictated by the regioselectivity of the nitration step, which is controlled by the electronic and steric effects of the substituents already present on the aromatic ring. researchgate.netdergipark.org.trtandfonline.com

Substituted Phenolic Azides and Nitroaromatics as Precursors

The synthesis of analogues of this compound often relies on a diverse pool of substituted phenols, anilines, and nitroaromatics as starting materials.

Phenolic Azides as Precursors: One could start with a pre-existing phenolic azide, such as 4-azidophenol, and introduce a nitro group. However, direct nitration of 4-azidophenol would be challenging. The azido group is considered an ortho-, para-director, but the reaction conditions for nitration (strong acids) could protonate or decompose the azide functionality.

Nitroaromatics as Precursors: A more common and robust strategy involves using substituted nitroaromatics.

Nitrophenols: Starting with a nitrophenol, such as 3-nitrophenol (B1666305), one could aim to introduce an amino group and then convert it to an azide. However, electrophilic substitution (e.g., nitration to introduce a second group, followed by reduction) on 3-nitrophenol would be directed meta to both existing groups, making the synthesis of the desired 4-amino-3-nitrophenol isomer difficult.

Nitroanilines: Substituted nitroanilines are excellent precursors. For example, the synthesis of this compound relies on the nitration of a p-aminophenol derivative. Similarly, other isomers can be accessed from different starting nitroanilines, followed by diazotization and azidation. stuba.sk

| Precursor Type | Example Precursor | Key Transformation(s) | Target Structure Type |

|---|---|---|---|

| Substituted Aminophenol | 4-Aminophenol | 1. Acetylation 2. Nitration 3. Hydrolysis 4. Diazotization/Azidation | This compound |

| Substituted Aminophenol | 2-Aminophenol | 1. Nitration 2. Diazotization/Azidation | 2-Azido-4-nitrophenol |

| Nitroaniline | 4-Nitroaniline | 1. Diazotization 2. Hydrolysis (Griess Reaction) | 4-Nitrophenol (B140041) (intermediate) |

Advanced Approaches for Introducing Azido and Nitro Functionalities

Modern synthetic chemistry offers advanced methodologies for the introduction of nitro and azido groups that can provide higher efficiency, better regioselectivity, or milder reaction conditions compared to traditional methods.

Advanced Nitration Methods: While classical nitration uses a mixture of nitric and sulfuric acid, this can lead to issues with regioselectivity and over-nitration, especially with highly activated substrates like phenols. dergipark.org.tr Milder, more selective methods have been developed:

Metal Nitrates: Reagents like copper(II) nitrate (B79036) trihydrate [Cu(NO₃)₂·3H₂O] have been shown to be efficient and regioselective for the mono-nitration of phenols under mild conditions. researchgate.net

Solid-Supported Reagents: Using reagents like H₂SO₄-silica with strontium nitrate [Sr(NO₃)₂] can achieve regioselective nitration under solvent-free conditions, often favoring the ortho-product. researchgate.net

Phase-Transfer Catalysis: Nitration can be performed under biphasic conditions using a phase-transfer catalyst to carry the nitronium ion or its precursor into the organic phase, which can improve control over the reaction.

Advanced Azidation Methods: The classical route to aryl azides involves the diazotization of an aromatic amine followed by substitution with an azide salt. researchgate.netorganic-chemistry.org While effective, this two-step process requires handling potentially unstable diazonium intermediates. More direct methods are emerging:

Direct C-H Azidation: Significant progress has been made in the direct azidation of C-H bonds. nih.gov For phenols, a direct ortho-azidation has been developed using a chloroimidazolium salt, sodium azide, and a secondary amine. chemistryviews.orgnii.ac.jpresearchgate.net The reaction proceeds through an azidoimidazolinium salt that acts as an azide-transfer agent. chemistryviews.org

Electrophilic Azidating Reagents: Reagents like triflyl azide (TfN₃) can convert primary amines directly to azides in a one-pot diazotransfer reaction. researchgate.net Other electrophilic sources, such as perfluoroaryl azides, exhibit unique reactivity and can be used in catalyst-free cycloadditions. nih.govresearchgate.net

Flow Chemistry for Azide Synthesis: The use of flow reactors for synthesizing organic azides is a significant advancement in safety. cam.ac.uk For example, a solution of an alkyl or aryl halide can be passed through a column packed with a polymer-supported azide resin to safely generate the corresponding azide in a continuous fashion, minimizing the accumulation of potentially explosive intermediates. cam.ac.uk

Chemical Reactivity and Reaction Mechanism Elucidation of 4 Azido 3 Nitrophenol

Azide (B81097) Reactivity Profile

The chemical behavior of 4-azido-3-nitrophenol is dominated by the azide functional group (-N₃), a versatile moiety known for its participation in a range of energetic and selective reactions. The reactivity is further modulated by the electronic effects of the nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring. This section explores the two primary reaction manifolds of the azide group in this compound: cycloaddition reactions and photochemical decomposition.

The 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, is a cornerstone of modern synthetic chemistry, particularly its copper-catalyzed variant, which is a premier example of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction forms a stable five-membered 1,2,3-triazole ring.

The uncatalyzed thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org In contrast, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds readily at room temperature, is insensitive to a wide pH range (4 to 12) in aqueous conditions, and exhibits remarkable regioselectivity, yielding exclusively the 1,4-disubstituted triazole. organic-chemistry.orgpharmaxchange.info The catalyzed reaction experiences a massive rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org

The mechanism of the 1,3-dipolar cycloaddition has been the subject of extensive theoretical and experimental study.

Uncatalyzed (Thermal) Cycloaddition : The thermal Huisgen cycloaddition is generally understood to be a concerted, pericyclic reaction wherein the two new sigma bonds between the azide and alkyne are formed simultaneously, passing through a single six-electron transition state. wikipedia.orgkuleuven.be However, there can be asynchronicity in the bond formation process. kuleuven.be The regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-isomers) can be explained using Frontier Molecular Orbital (FMO) theory. kuleuven.be The outcome depends on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the azide and the alkyne. Reactions can be controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO or vice versa. kuleuven.be For aryl azides, cycloadditions with electron-rich alkynes are typically LUMO-controlled, while reactions with electron-deficient alkynes are HOMO-controlled. kuleuven.be

Copper(I)-Catalyzed Cycloaddition (CuAAC) : The CuAAC reaction follows a different, stepwise mechanism that is no longer a concerted cycloaddition. wikipedia.org The catalytic cycle is generally accepted to involve the formation of a copper-acetylide intermediate from the terminal alkyne. wikipedia.org The azide then coordinates to the copper center, which acts as a template to bring the reactants together and lower the activation energy. wikipedia.org This is followed by a cyclization step and subsequent protonolysis to release the 1,4-triazole product and regenerate the copper catalyst. wikipedia.org This templating effect of the copper ion is responsible for the reaction's high efficiency and exclusive regioselectivity. pharmaxchange.info

The efficiency and scope of the CuAAC reaction are significantly influenced by the choice of catalyst and ancillary ligands.

Catalyst : While copper(I) salts like CuI or CuBr can be used directly, the catalyst is often generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org This is often more convenient as Cu(I) is unstable towards oxidation in many solvents. wikipedia.org Other metals, such as Ruthenium and Silver, can also catalyze azide-alkyne cycloadditions. Ruthenium catalysis (RuAAC) is notable for producing the 1,5-regioisomer of the triazole, complementary to the CuAAC reaction. organic-chemistry.orgwikipedia.org

Ligands : Stabilizing ligands are crucial for improving the outcome of CuAAC reactions, particularly in biological systems. wikipedia.org They protect the Cu(I) catalytic center from oxidation and dissociation, thereby maintaining its activity. rsc.org Tris(triazolylmethyl)amine (TBTA) and its derivatives are highly effective ligands. wikipedia.org The choice of ligand can be tailored to the specific solvent and substrates. nih.gov For instance, some ligands provide high reaction rates in coordinating solvents but can be inhibitory when in excess, while others are optimized for fast catalysis in water. nih.gov The ligand structure, including chelate arm length and steric hindrance, can significantly impact reactivity. rsc.org

| Ligand Type | Key Feature | Effect on Reaction | Typical Application |

|---|---|---|---|

| Tris(triazolylmethyl)amines (e.g., TBTA) | Strongly coordinating tripodal amine | Accelerates reaction, stabilizes Cu(I) against oxidation. wikipedia.org | General purpose, including aqueous and biological systems. |

| Polydentate N-donor chelators | Variable coordination numbers and geometries | Can enable reactions at room temperature under aerobic conditions. acs.org | Reactions where rigorous exclusion of air is difficult. |

| "Mixed" Tris(heterocyclemethyl)amines | Contains different heterocyclic donors (e.g., triazolyl, pyridyl) | Can be optimized for high performance in both coordinating and aqueous solvents. nih.gov | Versatile applications across different reaction media. |

| Simple Amines/Bipyridines | Less strongly coordinating | Can accelerate the reaction but may offer less stability to the catalyst. | Simple organic synthesis applications. |

Upon absorption of light (photolysis) or heat (thermolysis), aryl azides like this compound readily decompose, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. acs.orgwikipedia.org This process is the gateway to a rich array of subsequent chemical transformations. The formation of the nitrene is often the rate-determining first step in the decomposition pathway. rsc.org

The extrusion of N₂ from an aryl azide initially produces a nitrene in the singlet state, which can then undergo intersystem crossing (ISC) to the more stable triplet ground state. acs.orgwikipedia.org

Electronic Configuration : A singlet nitrene has a pair of electrons with opposite spins in one orbital, leaving another orbital vacant, making it both a nucleophile and an electrophile. A triplet nitrene has two unpaired electrons with parallel spins in different orbitals, giving it diradical character. wikipedia.org

Generation : Direct photolysis of an aryl azide can produce either the singlet or triplet nitrene, depending on the conditions. wikipedia.org The use of a triplet sensitizer (B1316253) can be employed to generate the triplet nitrene directly. wikipedia.org For 2-azido-4-nitrophenolate, a close analog, irradiation with visible light results in nitrene intermediates with a singlet-to-triplet ratio ranging from 6:1 to 9:1. nih.gov

Characterization : Due to their high reactivity and short lifetimes, nitrenes are studied as transient intermediates. The triplet ground state of arylnitrenes has been detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy at low temperatures in glassy matrices. acs.org Both singlet and triplet nitrenes have been observed using transient UV-vis spectroscopy following laser flash photolysis (LFP). acs.org For example, singlet phenylnitrene exhibits a transient absorption with a maximum around 350 nm and has a lifetime of approximately 1 nanosecond at room temperature. acs.org

| Property | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Electronic State | Excited State | Ground State. acs.org |

| Electron Spins | Paired (antiparallel) | Unpaired (parallel). wikipedia.org |

| Reactivity | Concerted reactions (e.g., stereospecific C-H insertion, aziridination). wikipedia.orgresearchgate.net | Stepwise, radical-type reactions (e.g., H-atom abstraction). wikipedia.orgresearchgate.net |

| Characterization | Laser Flash Photolysis (transient UV-vis). acs.org | EPR Spectroscopy, Laser Flash Photolysis (transient UV-vis). acs.org |

| Lifetime | Very short (e.g., ~1 ns for phenylnitrene). acs.org | Longer-lived than singlet state. |

Once formed, the nitrene derived from this compound can undergo several competing reaction pathways.

Ring Expansion : A characteristic reaction of singlet arylnitrenes is rearrangement and ring expansion to form a seven-membered didehydroazepine, which exists in equilibrium with azirine and ketenimine intermediates. acs.orgnih.gov These expanded-ring species are highly susceptible to attack by nucleophiles. This is a common pathway for many simple phenyl azides. acs.org

Nitrenium Ion Formation : Phenyl azides bearing powerful electron-donating groups, such as an amino or hydroxyl group, often deviate from the ring-expansion pathway. nih.gov The resulting nitrene can be sufficiently basic to be protonated by the solvent or other proton sources. The photochemistry of 4-amino-3-nitrophenyl azide, a close structural analog, shows that the generated nitrene is a powerful base that is rapidly protonated to form a reactive nitrenium ion. nih.gov This protonation can be extremely fast; in methanol, it occurs in about 5 picoseconds. nih.gov This nitrenium ion, stabilized by the electron-donating group, then collapses to the final product. Given the presence of the hydroxyl group on this compound, this protonation pathway is highly plausible.

Trapping Reactions : The highly electrophilic nitrene intermediates can be "trapped" by various reagents. Singlet nitrenes can insert into C-H bonds to form amines or amides. wikipedia.org They can also add to alkenes in a concerted manner to form aziridines. researchgate.net Triplet nitrenes, behaving as diradicals, can abstract hydrogen atoms or add to alkenes in a stepwise fashion. wikipedia.orgresearchgate.net In concentrated solutions, triplet nitrenes can also dimerize to form azo compounds. acs.org

Photochemical Decompositions and Nitrene Formation

Influence of Aromatic Substitution on Photoreactivity

The photoreactivity of aryl azides, including this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. Upon exposure to UV light, an aryl azide typically forms a highly reactive nitrene intermediate, which can then undergo various reactions. thermofisher.com Substituents like the nitro (-NO₂) and hydroxyl (-OH) groups in this compound modify the electronic properties of the molecule, which in turn affects its photochemical behavior.

The nitro group, being strongly electron-withdrawing, and the hydroxyl group can alter the absorption maximum of the azide, dictating the wavelength of light required for activation. thermofisher.com The stability and reaction pathways of the generated nitrene are also dependent on these substituents. For instance, the presence of electron-withdrawing or electron-donating groups can influence the propensity of the nitrene to undergo insertion into C-H or N-H bonds, or to undergo ring expansion. thermofisher.comresearchgate.net While direct photolysis of substituted aryl azides can sometimes lead to complex mixtures of products, the use of visible light in the presence of photocatalysts can offer a milder and more selective activation method, avoiding competitive photodecomposition processes that can occur with high-energy UV light. nih.gov

Research on various substituted aryl azides has shown that both electron-rich and electron-poor systems can be effectively transformed, highlighting the broad applicability of these photochemical reactions. nih.gov The specific electronic interplay of the ortho-nitro and para-hydroxyl groups relative to the azido (B1232118) function in this compound will dictate the precise nature and yield of photoproducts.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of aromatic azides is a well-studied process that serves as a primary route to generating aryl nitrenes. researchgate.net For this compound, the principal thermal decomposition pathway involves the extrusion of a molecule of dinitrogen gas (N₂) upon heating to yield a highly reactive 4-hydroxy-2-nitrophenylnitrene intermediate. This reaction is typically endothermic as heat is required to break the chemical bonds in the azide group. wikipedia.org

The general mechanism for the thermal decomposition of an aryl azide is as follows:

Ar-N₃ (heat) → Ar-N (nitrene) + N₂

The stability of the azide and the temperature at which decomposition occurs are influenced by the aromatic substituents. The mechanism for the thermal decomposition of azidopyridines, for example, involves the splitting off of the nitrogen molecule in the initial rate-limiting step. researchgate.net Subsequent reactions of the generated nitrene can lead to the formation of various products, including polymers. researchgate.net In some cases, if the decomposition is sufficiently exothermic, it can lead to a thermal runaway. wikipedia.org

Kinetic analysis of thermal decomposition is crucial for understanding reaction rates and stability. This is often performed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the pre-exponential factor, often by applying models like the Kissinger and Ozawa methods. purdue.edu For example, the thermal decomposition of glycidyl (B131873) azide polymer (GAP) composites shows a distinct decomposition peak for the azide group, which can be analyzed to understand its thermal behavior. mdpi.com The kinetic data provides essential information for the safe handling and application of energetic materials like azides.

Nitro Group Reactivity and Transformations

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. svedbergopen.comresearchgate.net In this compound, the nitro group significantly reduces the electron density of the benzene (B151609) ring. nih.gov This deactivation has profound consequences for the ring's reactivity.

The reduced electron density makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions), as it is less attractive to incoming electrophiles. msu.edu Conversely, this electron deficiency enhances the ring's reactivity towards nucleophilic aromatic substitution (SNA). The presence of the electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the substitution reaction, particularly when the group is positioned ortho or para to a leaving group. msu.edu

Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyl group. quora.com It helps to stabilize the negative charge of the resulting phenoxide ion through resonance, making the proton easier to remove. This effect is most pronounced when the nitro group is in the ortho or para position relative to the hydroxyl group. quora.com

Reduction Mechanisms to Amino and Other Nitrogen-Containing Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. researchgate.netwikipedia.org This conversion dramatically changes the electronic properties of the substituent from strongly electron-deactivating to strongly electron-activating. masterorganicchemistry.com The reduction is a six-electron process that proceeds through several intermediate species. nih.gov

The generally accepted mechanism involves the stepwise reduction of the nitro group (-NO₂) first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). nih.govgoogle.com

Stepwise Reduction Pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

A variety of reagents and conditions can accomplish this transformation. wikipedia.orggoogle.com Common laboratory and industrial methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgmasterorganicchemistry.com This method is often clean and efficient.

Metal-Acid Reductions: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.comyoutube.com

Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, or hydroiodic acid can also be used. wikipedia.orgnih.gov

The choice of reducing agent can be critical, especially in molecules with other sensitive functional groups. For instance, catalytic hydrogenation might also reduce other groups, whereas specific metal-acid combinations can offer greater chemoselectivity.

| Reagent/System | Description | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation using palladium on a carbon support. | Pressurized H₂ gas, solvent like ethanol (B145695) or ethyl acetate. |

| Fe, HCl | A classic method (Béchamp reduction) using iron filings in acidic medium. | Often performed in water/ethanol mixtures with heating. |

| Sn, HCl | Similar to the Fe/HCl system, using tin metal. | Acidic aqueous solution. |

| SnCl₂ | Tin(II) chloride is a milder reducing agent. | Often used in ethanol or other organic solvents. masterorganicchemistry.com |

| NaBH₄, Catalyst | Sodium borohydride (B1222165) can be used in the presence of a catalyst like Pd/C. | Used for catalytic transfer hydrogenation. google.com |

Participation in Intramolecular Cyclizations

The proximity of the azido and nitro groups at the 4- and 3-positions, respectively, on the phenol (B47542) ring allows for the possibility of intramolecular cyclization reactions, particularly under thermal conditions. A well-documented analogy is the thermal cyclization of 4-azido-3-nitroquinolines. sciforum.net

Upon heating, these compounds undergo an intramolecular reaction where the azido group interacts with the adjacent nitro group to form a five-membered furoxan (1,2,5-oxadiazole 2-oxide) ring system, fused to the parent aromatic ring. sciforum.net This reaction proceeds through the initial decomposition of the azide to a nitrene, which then attacks an oxygen atom of the neighboring nitro group. This type of cyclization provides an efficient route to condensed heterocyclic systems. The reaction conditions for such cyclizations can be studied using techniques like differential scanning calorimetry (DSC) to determine the temperatures at which these transformations occur. sciforum.net

This pathway represents a significant reactivity mode for this compound, competing with intermolecular reactions of the nitrene formed from thermal decomposition of the azide group.

Phenolic Hydroxyl Group Reactivity

The hydroxyl (-OH) group attached directly to the aromatic ring gives this compound its phenolic character. The reactivity of this group is distinct from that of aliphatic alcohols and is heavily influenced by the other substituents on the ring. libretexts.org

The most significant characteristic of the phenolic hydroxyl group is its acidity. Due to the resonance stabilization of the resulting phenoxide anion by the aromatic ring, phenols are generally more acidic than alcohols. In this compound, the presence of two strong electron-withdrawing groups (azido and nitro) further enhances this acidity by delocalizing the negative charge on the phenoxide ion more effectively. quora.com This makes the compound a significantly stronger acid than phenol itself, readily deprotonating in the presence of a base.

Unlike alcohols, the phenolic hydroxyl group is generally resistant to nucleophilic substitution or elimination reactions. libretexts.org The C-O bond is strong due to the partial double bond character from resonance between the oxygen lone pairs and the aromatic pi-system.

The phenolic hydroxyl group can, however, participate in other reactions:

Hydrogen Donation: It can act as a hydrogen donor, which is a key aspect of the antioxidant activity of many phenolic compounds. nih.gov

Radical Scavenging: Phenols are effective scavengers of free radicals, such as the hydroxyl radical (•OH). nih.govresearchgate.net The reaction typically involves the abstraction of the phenolic hydrogen atom to form a stable phenoxyl radical.

Ether and Ester Formation: The phenoxide ion, formed by deprotonation, is a good nucleophile and can react with alkyl halides to form ethers (Williamson ether synthesis) or with acyl chlorides/anhydrides to form esters.

The reactivity of the hydroxyl group is therefore a combination of its inherent phenolic nature and the powerful electronic modulation provided by the azido and nitro substituents.

Acid-Base Equilibria and Phenoxide Formation in Diverse Media

The acidic character of this compound is primarily defined by the dissociation of the phenolic hydroxyl (-OH) group to form the corresponding phenoxide ion. The acidity of this proton is significantly influenced by the electronic effects of the other substituents on the aromatic ring. Both the nitro (-NO2) and azido (-N3) groups are electron-withdrawing, which delocalize the negative charge of the resulting phenoxide anion, thereby stabilizing it and increasing the acidity of the parent phenol.

The nitro group, positioned meta to the hydroxyl group, exerts a strong inductive electron-withdrawing effect (-I effect) and a moderate resonance effect (-R effect). The azido group also acts as an inductively withdrawing group. nih.gov This cumulative electron withdrawal enhances the polarization of the O-H bond and stabilizes the conjugate base, leading to a lower pKa value compared to phenol (pKa ≈ 10). Studies on related compounds, such as nitrophenols, show a marked increase in acidity due to the nitro substituent. nih.gov For instance, the pKa of 4-nitrophenol (B140041) is approximately 7.1, while that of 3-nitrophenol (B1666305) is around 8.4. nih.gov The presence of an additional electron-withdrawing azido group in this compound is expected to lower the pKa further.

The formation of the phenoxide is an equilibrium process that is highly dependent on the medium. In aqueous solutions, the equilibrium is governed by the pH of the solution. In non-aqueous or mixed-solvent systems, the stability of the phenoxide anion is affected by the solvent's polarity, its ability to form hydrogen bonds, and its Lewis acidity/basicity. Protic solvents can stabilize the phenoxide ion through hydrogen bonding, while aprotic polar solvents stabilize it through dipole-dipole interactions.

| Compound | Approximate pKa | Substituent Effects |

|---|---|---|

| Phenol | 9.95 | Reference Compound |

| 4-Nitrophenol | 7.15 | Strong -R, -I effect from -NO2 |

| 3-Nitrophenol | 8.40 | Strong -I, weaker -R effect from -NO2 |

| 4-Azidophenol (B2928251) | ~8.5 (Estimated) | -I effect from -N3 |

| This compound | <7 (Predicted) | Cumulative -I effects from -NO2 and -N3 |

Role in Hydrogen Bonding and Intermolecular Interactions

This compound possesses multiple sites capable of engaging in hydrogen bonding and other intermolecular interactions, which dictates its physical properties and interactions with other molecules.

Hydrogen Bond Donor: The primary hydrogen bond donor is the hydroxyl (-OH) group. This group can form strong hydrogen bonds with acceptor atoms like oxygen and nitrogen in solvent molecules or other solutes.

Hydrogen Bond Acceptors: The molecule has several hydrogen bond acceptor sites: the oxygen atom of the hydroxyl group, the oxygen atoms of the nitro group, and the nitrogen atoms of the azido group.

These interactions lead to the formation of supramolecular structures in the solid state and influence solubility in various solvents. In the crystal lattice, molecules can be linked by hydrogen bonds and π–π stacking interactions. nih.gov The nitro group, in particular, can participate in so-called π-hole interactions, where the electropositive nitrogen atom of the nitro group interacts with electron-rich lone pairs on oxygen or sulfur atoms of adjacent molecules. nih.gov These noncovalent forces are crucial for molecular recognition and crystal packing.

Electrophilic Aromatic Substitution Activation and Directing Effects

Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the combined influence of the three existing substituents. Each group exerts activating or deactivating effects and directs incoming electrophiles to specific positions.

Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. pressbooks.pub It donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive withdrawal (-I). It strongly activates the positions ortho (C2, C6) and para (C4) to itself.

Nitro (-NO2) Group: This is a strongly deactivating group and a meta-director. pressbooks.pubassets-servd.host It withdraws electron density from the ring through both strong inductive (-I) and resonance (-R) effects, making the ring much less reactive than benzene. libretexts.org It directs incoming electrophiles to the positions meta (C1, C3, C5) to itself.

In this compound, the hydroxyl group is at C1, the nitro group at C3, and the azido group at C4. The available positions for substitution are C2, C5, and C6. The directing effects of the substituents are summarized below.

| Substituent | Position | Classification | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para (to C2, C6, C4) |

| -NO2 | C3 | Strongly Deactivating | Meta (to C1, C5) |

| -N3 | C4 | Deactivating | Ortho, Para (to C3, C5) |

Synergistic and Antagonistic Effects of Multiple Functional Groups on Overall Reactivity

Electronic Interactions between Azido, Nitro, and Hydroxyl Groups

Synergistic Deactivation: The nitro and azido groups work synergistically to deactivate the ring towards electrophilic attack. Both withdraw electron density, making the aromatic ring significantly electron-poor. The powerful deactivating nature of the nitro group dominates the electronic landscape of the ring.

"Chameleonic" Behavior of Azide: Research on azidophenols has shown that the azide group can exhibit "chameleonic" electronic behavior, meaning its resonance donation can vary depending on the electronic demand of the system. nih.gov In the presence of the strongly electron-withdrawing nitro group, the resonance-donating capacity of the azide might be modulated.

Steric Hindrance Effects on Reaction Accessibility

Steric hindrance plays a critical role in determining the accessibility of the reactive sites on the aromatic ring. fastercapital.comwikipedia.org The nitro group at position C3 is particularly bulky and can impede the approach of an electrophile to the adjacent C2 position.

Position C2: This position is electronically activated by the hydroxyl group (ortho) but is sterically hindered by the adjacent nitro group at C3.

Position C6: This position is also electronically activated by the hydroxyl group (ortho) and is sterically the most accessible of the activated positions.

Position C5: This position is directed by both the nitro (meta) and azido (ortho) groups. It is less sterically hindered than C2.

Therefore, while the hydroxyl group strongly activates both C2 and C6, the steric bulk of the nitro group would likely favor substitution at the C6 position over the C2 position.

Regioselectivity and Chemoselectivity in Multi-site Reactions

The concepts of regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) are crucial for predicting the outcomes of reactions involving this compound. slideshare.netstudy.com

Regioselectivity: In an electrophilic aromatic substitution, the regiochemical outcome is a balance between electronic directing effects and steric hindrance. Based on the analysis above, an incoming electrophile would most likely attack the C6 position. This is because C6 is strongly activated by the ortho hydroxyl group and is the least sterically hindered of the available positions. Attack at C5 is electronically favored by the nitro and azido groups but is disfavored by the strong activating effect of the hydroxyl group pointing elsewhere.

Chemoselectivity: The molecule offers multiple reactive functional groups. A reaction's chemoselectivity depends on the reagents and conditions used.

Reduction: Reagents like hydrogen sulfide (B99878) or catalytic hydrogenation could selectively reduce the nitro group or the azido group. Chemoselective reduction of an azide in the presence of a nitro group (or vice versa) can often be achieved by careful choice of reducing agent. nih.gov

Phenolic Reactions: The hydroxyl group can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in reactions like Williamson ether synthesis.

Ring Substitution: As discussed, forcing conditions would be required for electrophilic substitution on the highly deactivated ring.

The specific outcome in a multi-site reaction is thus a complex function of electronic activation, steric accessibility, and the inherent reactivity of each functional group towards a given reagent.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Azido 3 Nitrophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-azido-3-nitrophenol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern of the aromatic ring.

While specific experimental spectra for this compound are not widely published, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the known substituent effects of the hydroxyl (-OH), nitro (-NO₂), and azido (B1232118) (-N₃) groups on a benzene (B151609) ring. The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three non-equivalent aromatic protons.

The -OH group is a strong activating group and an ortho-, para-director, causing upfield shifts (shielding) of the protons and carbons at these positions. Conversely, the -NO₂ group is a strong deactivating group and a meta-director, causing significant downfield shifts (deshielding) for ortho and para protons and carbons. quora.com The azido group is considered a moderately deactivating group with a complex electronic effect, generally causing a downfield shift.

Based on these principles, the predicted assignments for the aromatic protons (H-2, H-5, and H-6) and carbons of this compound are detailed below. pdx.educompoundchem.comoregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.0 | d (doublet) | J ≈ 2-3 Hz (meta coupling) |

| H-5 | ~7.2 - 7.4 | dd (doublet of doublets) | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |

| H-6 | ~7.5 - 7.7 | d (doublet) | J ≈ 8-9 Hz (ortho coupling) |

| -OH | ~10 - 11 | s (singlet, broad) | N/A |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~155 - 160 |

| C-2 (CH) | ~115 - 120 |

| C-3 (C-NO₂) | ~145 - 150 |

| C-4 (C-N₃) | ~135 - 140 |

| C-5 (CH) | ~120 - 125 |

| C-6 (CH) | ~125 - 130 |

Note: Predicted values are estimates based on additive substituent effects and data from related compounds like nitrophenols. Actual experimental values may vary depending on the solvent and other conditions. rsc.orgudel.educhemistrysteps.comlibretexts.org

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, providing definitive evidence of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6 due to their strong ortho coupling. A weaker cross-peak between H-2 and H-6 (four-bond coupling) might also be observable, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of the protonated carbons: C-2, C-5, and C-6, by correlating their signals to the already assigned H-2, H-5, and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, the proton H-2 would show correlations to C-4 and C-6. The H-5 proton would show correlations to C-1 and C-3. These long-range correlations would definitively confirm the substitution pattern of all six carbons on the aromatic ring.

Variable-temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. rsc.orgnih.gov For this compound, VT-NMR could provide insights into the rotational dynamics of the nitro and azido groups.

At room temperature, the rotation around the C-NO₂ and C-N₃ bonds might be fast, resulting in sharp, time-averaged signals in the NMR spectrum. However, if there is a significant energy barrier to rotation, cooling the sample could slow this process down. researchgate.net If the rotation becomes slow enough on the NMR timescale, separate signals for different conformers (rotamers) might be observed. By analyzing the spectra at different temperatures, it is possible to determine the temperature at which these signals coalesce, which in turn allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. mdpi.com

While solution-state NMR provides information about molecules tumbling freely in a solvent, solid-state NMR (ssNMR) spectroscopy provides detailed structural information on materials in their solid phase. This is crucial for characterizing different crystalline forms (polymorphs) or amorphous states of a compound. nih.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C NMR spectra of solid samples. In the solid state, the chemical shifts can be influenced by the molecule's packing in the crystal lattice and intermolecular interactions like hydrogen bonding. If the crystal's asymmetric unit contains more than one chemically equivalent molecule in different environments, ssNMR may show separate signals for these, which would appear as a single peak in solution. nih.gov Therefore, ¹³C CP-MAS NMR could be used to determine the number of non-equivalent molecules in the unit cell of crystalline this compound and to probe the local environment of each carbon atom.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by the distinct vibrations of the -OH, -NO₂, and -N₃ groups, as well as vibrations from the aromatic ring. researchgate.net

The IR and Raman spectra of this compound are expected to display several characteristic bands that serve as diagnostic markers for its key functional groups.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a strong, broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding in the solid state or concentrated solutions. The in-plane O-H bending vibration is usually found in the 1300-1400 cm⁻¹ region.

Nitro (-NO₂) Group: Aromatic nitro compounds exhibit two distinct and strong stretching vibrations. The asymmetric stretching mode (νas) appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching mode (νs) is found between 1330-1370 cm⁻¹. spectroscopyonline.com These are typically strong bands in both IR and Raman spectra. A C-N stretching vibration is also expected around 850 cm⁻¹.

Azido (-N₃) Group: The most characteristic vibration of the azido group is its strong, sharp asymmetric stretch (νas), which appears in a relatively clear region of the IR spectrum, typically between 2100-2160 cm⁻¹. researchgate.netnih.gov The symmetric stretch (νs) is usually much weaker in the IR spectrum but may be more prominent in the Raman spectrum, appearing around 1200-1350 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -OH | O-H stretch | 3200 - 3600 | Strong, Broad (IR) |

| -NO₂ | Asymmetric stretch | 1500 - 1570 | Strong (IR, Raman) |

| Symmetric stretch | 1330 - 1370 | Strong (IR, Raman) | |

| -N₃ | Asymmetric stretch | 2100 - 2160 | Strong, Sharp (IR) |

| Symmetric stretch | 1200 - 1350 | Weak (IR), Medium (Raman) |

Note: The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring and by intermolecular interactions in the solid state. researchgate.netnsf.gov

Analysis of Hydrogen Bonding and Intermolecular Interactions via IR Band Shifts

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule and offers significant insight into intermolecular interactions such as hydrogen bonding. In this compound, the presence of a hydroxyl (-OH) group as a hydrogen bond donor, and the nitro (-NO₂) and azido (-N₃) groups as potential hydrogen bond acceptors, leads to complex intermolecular and intramolecular hydrogen bonding scenarios.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute, non-polar solvent where the molecule is isolated, a sharp absorption band for the "free" O-H stretch is expected, typically in the range of 3500-3700 cm⁻¹. ed.gov However, in concentrated solutions or in the solid state, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (red-shift), often appearing in the 3200-3400 cm⁻¹ region. libretexts.org This broadening occurs because a large population of molecules exists with slightly different hydrogen-bonding environments, leading to an average of many slightly different absorption frequencies. ucla.edu The strength of the hydrogen bond is inversely proportional to the observed wavenumber; a greater shift to a lower frequency indicates a stronger bond. ed.gov

The asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and the characteristic asymmetric stretch of the azido group (around 2100-2160 cm⁻¹) are also influenced by their molecular environment. researchgate.netnih.gov Participation of the oxygen atoms of the nitro group in hydrogen bonding can lead to shifts in their vibrational frequencies. Similarly, π-π stacking interactions between the aromatic rings of adjacent molecules can influence the in-plane and out-of-plane bending vibrations of the C-H bonds on the ring. nih.gov

Table 1: Expected Infrared (IR) Absorption Frequencies and the Influence of Intermolecular Interactions for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (Free) | Expected Shift with H-Bonding |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3600 (sharp) | Red-shift to 3200-3400 (broad) |

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Minor shifts |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Minor shifts |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Minor shifts |

| Aromatic Ring | C-H Stretch | >3000 | Minor shifts |

Correlating Experimental Spectra with Computational Predictions

To unambiguously assign the observed vibrational bands and to better understand the conformational landscape of this compound, experimental IR spectra are often correlated with computational predictions. Density Functional Theory (DFT) is a widely used computational method for this purpose. longdom.org By creating a theoretical model of the molecule, researchers can calculate its optimized geometry and its vibrational frequencies.

The process typically involves optimizing the molecular structure to find its lowest energy conformation. longdom.org For a molecule like this compound, several conformers may exist due to the rotation of the -OH and -NO₂ groups. longdom.org Computational analysis can predict the relative energies of these conformers. Once the most stable structure is identified, frequency calculations can be performed. The resulting computed spectrum, which consists of a series of vibrational frequencies and their corresponding intensities, can be directly compared with the experimental IR and Raman spectra.

While there is often a systematic deviation between calculated and experimental frequencies, scaling factors are commonly applied to the computed values to improve the correlation. diva-portal.org This combined experimental and computational approach allows for a more confident assignment of complex spectral features, including those arising from the coupling of different vibrational modes. diva-portal.org Furthermore, computational models can be used to simulate the effects of hydrogen bonding and solvent interactions, providing a molecular-level interpretation of the observed IR band shifts.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides information about the electronic structure of a molecule and the transitions between electronic energy levels. The aromatic ring substituted with chromophoric (-NO₂) and auxochromic (-OH, -N₃) groups makes this compound an interesting candidate for UV-Vis analysis.

Analysis of Electronic Transitions and Chromophore Interactions

The absorption of UV or visible light by an organic molecule promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org In this compound, the key chromophore is the nitrophenyl system. The possible electronic transitions include π → π* and n → π* transitions. shu.ac.ukpharmatutor.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically observed in compounds with unsaturated centers like aromatic rings and nitro groups. These transitions are generally "allowed" and result in strong absorption bands with high molar absorptivity (ε) values, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.ukpharmatutor.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl and nitro groups, to a π* antibonding orbital. uzh.ch These transitions are often "forbidden" by symmetry rules, resulting in weak absorption bands with low molar absorptivity values (ε typically 10 to 100 L mol⁻¹ cm⁻¹). shu.ac.ukpharmatutor.org They occur at longer wavelengths (lower energy) compared to π → π* transitions within the same chromophore. uzh.ch

The absorption spectrum of nitrophenols typically shows distinct peaks in the UV-to-blue region of the spectrum. mdpi.com The interaction between the electron-donating hydroxyl group and the electron-withdrawing nitro group significantly influences the energy of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ). The azide (B81097) group can also participate in the conjugated π-system, further modifying the electronic transitions.

Solvent Effects on Absorption and Emission Characteristics

The polarity of the solvent can have a significant impact on the position and intensity of absorption and emission bands, a phenomenon known as solvatochromism. biointerfaceresearch.com These shifts arise from differential solvation of the ground and excited states of the molecule.

n → π* Transitions: For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). shu.ac.uk This is because polar solvents can stabilize the lone pair of electrons in the non-bonding orbital through hydrogen bonding or dipole-dipole interactions, lowering its energy. This increases the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) light for the transition. shu.ac.uk

π → π* Transitions: For π → π* transitions, an increase in solvent polarity often, but not always, results in a bathochromic shift (red shift, to longer wavelengths). shu.ac.uk This is attributed to attractive polarization forces between the solvent and the molecule that lower the energy levels of both the ground and excited states, but often the excited state is stabilized to a greater extent, thus reducing the energy gap for the transition. shu.ac.uk

Studies on nitrophenols have shown that their absorption spectra can be influenced by the solvent environment, although in some cases the effects are minimal. rsc.orgresearchgate.net The deprotonated form (phenolate) typically shows a significant red shift compared to the protonated form due to the increased electron-donating ability of the -O⁻ group. mdpi.com

Table 2: Expected UV-Vis Absorption Shifts for this compound in Different Solvents

| Solvent Type | Polarity | Expected Shift for n → π* | Expected Shift for π → π* |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Longer λ (Red-shifted) | Shorter λ (Blue-shifted) |

| Polar Aprotic (e.g., DMSO) | High | Shorter λ (Blue-shifted) | Longer λ (Red-shifted) |

Photophysical Properties Relevant to Photoactive Applications

The presence of an aryl azide group suggests that this compound could have important photoactive applications, particularly as a photoaffinity label. nih.gov Upon irradiation with UV light, aryl azides can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as proteins or nucleic acids, making it a powerful tool for studying biological interactions. nih.govresearchgate.net

The photochemical properties of such compounds are critical for these applications. Key photophysical parameters include the quantum yield of nitrene formation and the reactivity of the resulting singlet and triplet nitrene species. nih.gov The absorption characteristics (λₘₐₓ and ε) determine the wavelength of light needed for activation. Fluorescence spectroscopy can provide information about the excited state lifetime and the deactivation pathways that compete with nitrene formation. For many photoaffinity labels, fluorescence is an undesirable property as it represents an energy-dissipating pathway that competes with the desired photochemical reaction.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₆H₄N₄O₃), the molecular weight is 180.12 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 180. A key fragmentation pathway for aryl azides is the loss of a neutral N₂ molecule (28 Da), which would give a prominent peak at m/z = 152. The fragmentation of nitrophenols also follows characteristic pathways, including the loss of NO (30 Da), NO₂ (46 Da), and CO (28 Da). massbank.euchemicalbook.com The combination of these fragmentation patterns can provide strong evidence for the structure of the molecule.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity | Likely Origin |

|---|---|---|

| 180 | [M]⁺ | Molecular Ion |

| 152 | [M - N₂]⁺ | Loss of nitrogen from azide group |

| 150 | [M - NO]⁺ | Loss of nitric oxide |

| 134 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 122 | [M - N₂ - NO]⁺ | Sequential loss of N₂ and NO |

Elemental analysis provides the percentage composition of elements within the compound. For a pure sample of this compound (C₆H₄N₄O₃), the theoretical elemental composition can be calculated.

Table 4: Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 40.01% |

| Hydrogen | H | 1.01 | 4.04 | 2.24% |

| Nitrogen | N | 14.01 | 56.04 | 31.12% |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry, offering the precise measurement of an ion's mass-to-charge ratio (m/z) to several decimal places. longdom.orgbioanalysis-zone.comucla.edu This accuracy allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its elemental composition, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comucla.edu

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₆H₄N₄O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the expected mass of the molecular ion [M]⁺ is 180.0287. HRMS analysis of a synthesized sample would aim to detect an ion with an m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thereby confirming the compound's elemental formula. longdom.orgnih.gov

In studies of related complex derivatives, HRMS has been pivotal. For instance, the molecular composition of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide was verified as C₁₄H₉N₄O₂ by finding an [M + H]⁺ ion at m/z 265.0771. iucr.org This level of precision is crucial for validating the products of complex synthetic pathways.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (H) | 4 | 1.007825 | 4.031300 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 180.028341 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions.

For aryl azides, a "normal" fragmentation pattern is well-documented. researchgate.net The most prominent initial fragmentation step is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. For this compound (M⁺ at m/z 180), this would lead to a significant peak at m/z 152, corresponding to the resulting nitrenium ion.

Further fragmentation would involve the nitro and phenol (B47542) functionalities. Subsequent losses could include:

Loss of NO (30 Da): From the nitrophenol structure, leading to a fragment at m/z 122.

Loss of O: A feature noted in nitrophenyl azides. researchgate.net

Loss of CO (28 Da): A common fragmentation for phenolic compounds, resulting in a five-membered ring fragment.

Loss of HCN (27 Da): Arising from the breakdown of the aromatic ring. researchgate.net

The mass spectra of related compounds like 2-azido-3-nitrotoluene and 4-azido-3-nitrotoluene show features of both nitrophenyl azides and tolyl azides, supporting these predicted fragmentation pathways. researchgate.net Analyzing these unique fragmentation patterns allows for the unambiguous confirmation of the arrangement of functional groups on the aromatic ring.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive insights into reaction mechanisms. wikipedia.orgresearchgate.net By replacing an atom (e.g., ¹²C, ¹⁴N, ¹H) with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ²H/D), researchers can follow the labeled atom or fragment through the reaction sequence using mass spectrometry or NMR spectroscopy. wikipedia.org

For this compound, isotopic labeling could be employed to study several key processes:

Photochemical Decomposition: The azide group is photosensitive and can extrude N₂ upon UV irradiation to form a highly reactive nitrene intermediate. By synthesizing this compound with the azide group labeled with ¹⁵N (i.e., -N-¹⁵N-N), one could confirm that the terminal two nitrogen atoms are expelled as N₂.

Cycloaddition Reactions: Azides are commonly used in "click chemistry" reactions, such as the azide-alkyne cycloaddition. Labeling the nitrogen atoms of the azide or the carbon atoms of an alkyne partner would allow for a detailed mechanistic investigation of the triazole ring formation.